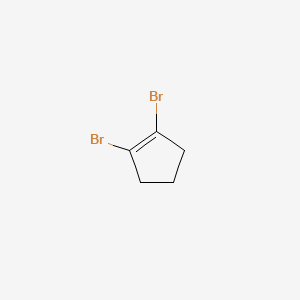

1,2-Dibromocyclopentene

Beschreibung

Contextualization within Cycloalkene Halogenation Chemistry

The halogenation of alkenes, a fundamental reaction in organic chemistry, involves the addition of halogens like chlorine or bromine across a carbon-carbon double bond to yield vicinal dihalides. chemistrysteps.com This process is a cornerstone of synthetic organic chemistry, providing a reliable method for the introduction of halogen atoms, which can then serve as functional handles for further molecular transformations. The reaction of bromine with alkenes, for instance, is a rapid process that produces 1,2-dihalides. libretexts.org

Within this context, the halogenation of cycloalkenes such as cyclopentene (B43876) is of particular interest due to the stereochemical outcomes of the reaction. The addition of bromine to cyclopentene results in the formation of trans-1,2-dibromocyclopentane, a consequence of the reaction proceeding through a cyclic bromonium ion intermediate. chemistrysteps.comlibretexts.org This intermediate is then attacked by a bromide ion in an anti-fashion, leading to the observed stereoselectivity. chemistrysteps.comyoutube.commasterorganicchemistry.com The formation of 1,2-dibromocyclopentene itself can be achieved through methods such as the dehydrobromination of 1,2-dibromocyclopentane (B3025039) derivatives.

The study of this compound is situated within the broader field of advanced organic chemistry, which focuses on reaction design, methodology development, and the synthesis of complex molecules. ntnu.edu This sub-discipline is crucial for creating new chemical reagents, catalysts, and materials with novel properties. ntnu.edu

Significance of Vicinal Dihalides in Synthetic Methodologies

Vicinal dihalides, compounds bearing halogen atoms on adjacent carbon atoms, are highly valuable intermediates in organic synthesis. chemistrysteps.comjove.com Their utility stems from their ability to undergo a variety of chemical transformations, including elimination and substitution reactions. researchgate.net For example, vicinal dihalides can be converted to alkynes through a double dehydrohalogenation reaction, a process that involves two successive E2 eliminations in the presence of a strong base. jove.combyjus.comunacademy.com This transformation is a key step in the conversion of alkenes to alkynes. jove.com

The presence of two halogen atoms in vicinal dihalides allows for sequential and selective functionalization. For instance, this compound can undergo a single Br/Mg exchange reaction to form a β-bromocyclopentenylmagnesium reagent, which can then react with various electrophiles. vulcanchem.comsigmaaldrich.comsigmaaldrich.com This selective mono-functionalization provides a pathway to more complex and specifically substituted molecules. vulcanchem.com Furthermore, in the presence of a copper catalyst, this compound can undergo 1,2-difunctionalization, allowing for the introduction of new carbon-carbon bonds at both positions previously occupied by bromine atoms. vulcanchem.com The versatility of vicinal dihalides makes them important building blocks in the synthesis of fine chemicals, pharmaceuticals, and functional materials. researchgate.net

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview of its synthesis, chemical properties, and reactivity based on established research findings. The scope of this article is strictly limited to the chemical nature of this compound and its role in organic synthesis.

The content will adhere to a structured outline, beginning with its synthesis and moving to its key chemical and physical properties. A significant portion will be dedicated to its reactivity, exploring reactions such as selective mono-functionalization and 1,2-difunctionalization. The information presented is intended for a professional audience with a background in organic chemistry and aims to provide a clear understanding of this specific compound's significance in the field.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H6Br2 vulcanchem.comnih.gov |

| Molecular Weight | 225.91 g/mol sigmaaldrich.comnih.gov |

| Boiling Point | 219.9±0.0 °C at 760 mmHg vulcanchem.com |

| Density | 1.895 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.5558 (lit.) sigmaaldrich.com |

| CAS Number | 75415-78-0 sigmaaldrich.comnih.gov |

Research Findings on this compound

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of cyclopentene. This reaction proceeds via an electrophilic addition mechanism where a brominating agent, such as molecular bromine (Br2), is added across the double bond of cyclopentene in an inert solvent. vulcanchem.com An alternative synthetic route involves the dehydrobromination of 1,2-dibromocyclopentane derivatives.

Chemical Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its two bromine atoms. vulcanchem.com Its applications include:

Selective Mono-functionalization: It can undergo a selective Br/Mg exchange reaction using reagents like iPrMgCl·LiCl. This process generates a β-bromocyclopentenylmagnesium reagent, which can subsequently react with a variety of electrophiles, allowing for the specific introduction of a single new functional group. vulcanchem.comsigmaaldrich.comsigmaaldrich.com

1,2-Difunctionalization: In the presence of a secondary alkylmagnesium halide and a copper catalyst such as Li2CuCl4, this compound undergoes bromine substitution. This is followed by a reaction with electrophiles to yield 1,2-difunctionalized cyclopentenes. This method is particularly useful for forming new carbon-carbon bonds. vulcanchem.com

Heck Coupling Reactions: this compound can participate in twofold Heck coupling reactions with various alkenes to produce 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes. researchgate.net These products can then undergo 6π-electrocyclization to form six-membered rings. researchgate.net

Synthesis of Cyclopentene Analogs: The compound has been utilized as a starting material in the synthesis of various cyclopentene analogs. sigmaaldrich.comsigmaaldrich.com

Eigenschaften

IUPAC Name |

1,2-dibromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2/c6-4-2-1-3-5(4)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWFXPGGROADNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403305 | |

| Record name | 1,2-Dibromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75415-78-0 | |

| Record name | 1,2-Dibromocyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75415-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1,2 Dibromocyclopentene and Its Derivatives

Direct Bromination of Cyclopentene (B43876)

The direct addition of bromine (Br₂) to cyclopentene is a fundamental reaction in organic chemistry that results in the saturation of the double bond. This electrophilic addition reaction does not yield 1,2-dibromocyclopentene but rather its saturated analogue, 1,2-dibromocyclopentane (B3025039). Understanding this reaction is crucial as it illustrates the typical reactivity of the cyclopentene scaffold towards bromine and highlights the stereochemical outcomes inherent in such transformations.

Mechanistic Considerations of Electrophilic Addition (e.g., Bromonium Ion Formation)

The reaction between cyclopentene and bromine proceeds through a well-established electrophilic addition mechanism. The process is initiated when the electron-rich π-bond of the cyclopentene double bond attacks a bromine molecule. As the bromine molecule approaches the double bond, it becomes polarized, creating a temporary dipole.

Stereochemical Outcomes (e.g., Anti-Addition Leading to trans-1,2-Dibromocyclopentane as a related product)

Once the cyclic bromonium ion is formed, the second step of the mechanism involves a nucleophilic attack by a bromide ion (Br⁻), which was generated in the initial step. The bromide ion attacks one of the two carbon atoms of the bromonium ion. Due to the steric hindrance created by the bridged bromine atom, this attack occurs from the side opposite to the bromonium ring. quora.com

This "backside" attack forces the opening of the three-membered ring and results in the two bromine atoms being added to opposite faces of the cyclopentane (B165970) ring. This stereochemical pathway is known as anti-addition. quora.com Consequently, the direct bromination of cyclopentene exclusively yields trans-1,2-dibromocyclopentane, where one bromine atom is oriented "up" and the other "down" relative to the plane of the ring. The cis-isomer is not formed in this reaction, a fact that provides strong evidence for the existence of the bridged bromonium ion intermediate. quora.comquora.com

Functionalization of Cyclopentene Analogues

While direct bromination of cyclopentene leads to a saturated dibromide, the compound this compound itself is a valuable precursor for creating more complex cyclopentene derivatives. Its utility lies in the ability to selectively functionalize one or both of the carbon-bromine bonds, often through the use of organometallic intermediates.

Selective Mono- and Di-functionalization via Organometallic Intermediates

Modern synthetic methods allow for the highly selective functionalization of this compound. By converting one of the C-Br bonds into a carbon-metal bond, a nucleophilic center is created that can react with a wide range of electrophiles. This approach enables the stepwise introduction of different functional groups at the C1 and C2 positions of the cyclopentene ring.

A powerful technique for the selective mono-functionalization of this compound is the bromine-magnesium exchange reaction. The use of isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent, has proven to be highly effective.

This reagent can perform a single Br/Mg exchange on this compound to generate the corresponding β-bromocyclopentenylmagnesium reagent in high yield. This organometallic intermediate is a type of Grignard reagent, which is a potent carbon-based nucleophile. The presence of LiCl in the reagent mixture is crucial as it breaks up dimeric Grignard species and increases the reactivity and solubility of the organometallic intermediate.

The β-bromocyclopentenylmagnesium reagent generated from the Br/Mg exchange is a versatile intermediate for introducing a functional group at one of the vinylic positions. This Grignard reagent can react with a variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond.

Research has demonstrated that this intermediate can be successfully reacted with different electrophilic partners. The yields for these mono-functionalization reactions are typically good, as highlighted in the table below, which showcases the versatility of this synthetic strategy.

| Electrophile | Product | Yield (%) |

| Propionaldehyde | 1-(2-Bromocyclopent-1-en-1-yl)propan-1-ol | 82 |

| Allyl Bromide | 1-Allyl-2-bromocyclopent-1-ene | 75 |

| Benzoyl Chloride | (2-Bromocyclopent-1-en-1-yl)(phenyl)methanone | 65 |

| Isopropyl Isocyanate | N-isopropyl-2-bromocyclopent-1-ene-1-carboxamide | 78 |

This table presents data on the reaction of the β-bromocyclopentenylmagnesium reagent with various electrophiles, resulting in mono-functionalized cyclopentene derivatives.

This two-step sequence—Br/Mg exchange followed by reaction with an electrophile—provides a reliable and high-yielding pathway for the synthesis of mono-substituted 2-bromocyclopentene derivatives, which can then be used in further synthetic transformations.

Strategies for 1,2-Difunctionalization

The direct 1,2-difunctionalization of cyclopentene is a primary strategy for the synthesis of this compound. This transformation can be achieved through the addition of bromine across the double bond of cyclopentene. The reaction of cyclopentene with molecular bromine (Br₂) typically leads to the formation of 1,2-dibromocyclopentane. To obtain this compound, subsequent elimination of HBr is required.

A more direct approach to other 1,2-difunctionalized cyclopentene derivatives involves the use of organometallic intermediates derived from this compound. For instance, a single bromine/magnesium exchange of this compound with isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) generates a β-bromocyclopentenylmagnesium reagent. This intermediate can then react with various electrophiles. In the presence of a secondary alkylmagnesium halide and a catalytic amount of copper(I) chloride (Li₂CuCl₄), these 2-bromoalkenylmagnesium compounds can undergo bromine substitution, allowing for further reaction with electrophiles to yield 1,2-difunctionalized cyclopentenes researchgate.net. This two-step, one-pot procedure provides a versatile route to a range of 1,2-disubstituted cyclopentene derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations.

Palladium catalysis is at the forefront of cross-coupling chemistry, enabling the construction of complex molecular frameworks from simple precursors.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been successfully applied to 1,2-dihalocycloalkenes like this compound. A notable application is the vicinal twofold Heck coupling reaction, which allows for the synthesis of 1,6-disubstituted (E,Z,E)-1,3,5-hexatrienes. In these reactions, this compound is coupled with various alkenes, such as methyl acrylate, styrene, and alkenylsilanes, in the presence of a palladium catalyst. These reactions can proceed in moderate to very good yields, ranging from 20-92%. The resulting hexatrienes are valuable intermediates that can undergo subsequent 6π-electrocyclization upon heating to form ring-annulated cis-5,6-disubstituted cyclohexadienes.

| Alkene Coupling Partner | Product | Yield (%) |

|---|---|---|

| Methyl Acrylate | 1,6-bis(methoxycarbonyl)-(E,Z,E)-1,3,5-hexatriene derivative | Good |

| Styrene | 1,6-diphenyl-(E,Z,E)-1,3,5-hexatriene derivative | Good |

| Vinyltrimethylsilane | 1,6-bis(trimethylsilyl)-(E,Z,E)-1,3,5-hexatriene derivative | Moderate |

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. This reaction is particularly valuable in the synthesis of radiolabeled compounds for applications such as Positron Emission Tomography (PET) nih.gov. The mild reaction conditions and tolerance of a wide variety of functional groups make the Stille reaction suitable for introducing short-lived radioactive isotopes into complex molecules nih.gov.

While direct examples of Stille cross-coupling with this compound for radiolabeling are not extensively documented in the provided context, the general principles of the reaction are applicable. One of the bromine atoms of this compound could be selectively coupled with a radiolabeled organotin reagent, such as [¹¹C]methyl stannane, to introduce a carbon-11 isotope. Alternatively, this compound could first be converted to a bis(stannyl)cyclopentene derivative, which could then be coupled with a radiolabeled halide. The stability of organotin compounds against Brønsted acids and bases is a significant advantage in these synthetic routes nih.gov.

Copper-mediated reactions offer a complementary approach to palladium-catalyzed couplings for the functionalization of this compound. As mentioned previously, the Grignard reagent formed from the single Br/Mg exchange of this compound can undergo copper-catalyzed substitution researchgate.net. This transformation allows for the introduction of a second, different functional group at the adjacent carbon atom, leading to the formation of 1,2-difunctionalized cyclopentenes with yields ranging from 63-79% researchgate.net. This method highlights the utility of copper catalysis in achieving selective transformations on dihaloalkene substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Preparation of Bis-Anionic Cyclopentene Synthons

A powerful strategy for the synthesis of 2,3-disubstituted cyclopentene derivatives involves the generation of bis-anionic cyclopentene synthons. A key approach utilizes a 3-bromo-2-iodocyclopent-2-enol O-TBS ether as a precursor nih.govorganic-chemistry.org. Upon exposure to butyllithium (BuLi), this compound undergoes a highly regioselective iodine-lithium exchange to form a monolithium anion nih.govorganic-chemistry.org. This anion can then react with a variety of electrophiles to yield a 2-substituted-3-bromocyclopentenol derivative nih.govorganic-chemistry.org.

Derivatization of this compound for Complex Molecular Architectures

This compound serves as a versatile building block for the synthesis of a wide array of complex molecular architectures. Its two bromine atoms can be selectively functionalized, allowing for the stepwise introduction of different substituents and the construction of intricate cyclic and polycyclic systems. This section explores several key derivatization strategies that leverage the unique reactivity of this compound.

Diarylethenes (DAEs) are a prominent class of photochromic molecules that undergo reversible cyclization reactions upon irradiation with light of specific wavelengths. The cyclopentene unit is a common and effective bridge in DAEs, providing thermal stability and high fatigue resistance. This compound is a key precursor for cyclopentene-based DAEs.

The synthesis of both symmetrical and unsymmetrical diarylethenes from this compound can be efficiently achieved through sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.gov This methodology allows for the controlled, stepwise introduction of two different aryl or heteroaryl groups.

The process typically begins with the monosubstitution of this compound. By carefully controlling the stoichiometry (using one equivalent of the arylboronic acid), a 1-bromo-2-arylcyclopentene intermediate is formed. Following purification, this intermediate can then be subjected to a second coupling reaction with a different arylboronic acid to yield the unsymmetrical diarylethene. Symmetrical diarylethenes are produced in a single step by using two or more equivalents of the same arylboronic acid. The versatility of the Suzuki-Miyaura reaction accommodates a wide range of functional groups on the aryl partners, enabling the synthesis of a diverse library of DAEs with tailored electronic and photochromic properties. rsc.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions for DAE Synthesis

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (Ar-cyclopentene-Ar') | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 1,2-Diphenylcyclopentene | ~85 |

| 2 | 3-Thienylboronic acid | 1,2-Bis(3-thienyl)cyclopentene | ~80-90 |

| 3 | 4-Cyanophenylboronic acid | 1,2-Bis(4-cyanophenyl)cyclopentene | ~75 |

Note: Yields are typical for analogous reactions and may vary based on specific conditions.

The introduction of chirality into diarylethene molecules can lead to diastereoselective photochemical reactions, which are of significant interest for the development of chiroptical switches and memory devices. When a chiral moiety is attached to one of the aryl groups of a DAE derived from a cyclopentene core, the photocyclization can proceed with high diastereoselectivity, particularly in the crystalline state. researchgate.net

For instance, a DAE containing a chiral pentenyl group has been shown to exhibit highly selective diastereoselective cyclization in its crystalline form. researchgate.net Upon irradiation with UV light, the open form of the DAE cyclizes to form two new chiral centers on the cyclopentene bridge. While in solution the reaction may show little to no diastereoselectivity, the rigid environment of the crystal lattice can direct the reaction to exclusively form one diastereomer. researchgate.netresearchgate.net This phenomenon is attributed to the specific conformation of the molecule being fixed in the crystal, which pre-organizes the reactive sites for a selective cyclization pathway.

Table 2: Diastereoselectivity in the Photocyclization of a Chiral Diarylethene

| Medium | Diastereomeric Ratio (S,R,R) : (S,S,S) | Outcome |

|---|---|---|

| Hexane Solution | 50 : 50 | No diastereoselection |

| α-Crystalline Phase | 50 : 50 | No diastereoselection |

Data adapted from studies on chiral perfluorocyclopentene derivatives, which are structurally analogous. researchgate.net

Annulation, or ring-forming, reactions are fundamental in organic synthesis for building complex polycyclic systems. Derivatives of this compound can be employed as substrates in various annulation strategies. For example, the bromine atoms can be replaced with other functional groups that can participate in intramolecular or intermolecular cyclizations.

Palladium-catalyzed cascade reactions represent a powerful tool for constructing fused-ring systems. nih.gov A derivative of this compound, such as a 1,2-dialkynylcyclopentene, could react with suitable partners in a sequence involving conjugate addition followed by annulation and migratory insertion to form densely functionalized, cyclopentene-fused heterocyclic structures. nih.gov Similarly, phosphine-mediated domino annulation reactions offer another route. A cyclopentene-based substrate derived from this compound could potentially undergo a [2+3]/[2+3] domino reaction to yield complex polycyclic frameworks containing fused five-membered rings. rsc.org

The cyclopentene scaffold derived from this compound can be elaborated into precursors for constructing bridged polycyclic systems. One hypothetical strategy involves converting this compound into a cyclopentadiene derivative. This can be achieved through elimination reactions or by further functionalization followed by elimination. The resulting cyclopentadiene can then act as a diene in Diels-Alder [4+2] cycloaddition reactions with various dienophiles to form bridged bicyclic structures, such as the bicyclo[2.2.1]heptene framework.

Further intramolecular reactions of these bridged systems can lead to more complex polycycles. researchgate.net The formation of polycyclic aromatic hydrocarbons (PAHs) and related structures often involves the annulation of additional rings onto a core structure. uhmreactiondynamics.orglibretexts.orglibretexts.org A cyclopentene ring can be a key component of non-planar, bowl-shaped PAHs, and synthetic strategies starting from this compound provide a potential entry point to such molecules. uhmreactiondynamics.org

This compound is a well-established precursor for the generation of cyclopentyne (B14760497), a highly strained and reactive cycloalkyne. acs.orgacs.org The treatment of this compound with a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures results in a bromine-lithium exchange followed by the elimination of lithium bromide to generate cyclopentyne. The cyclopentyne generated in this manner is often complexed with lithium bromide, which can influence its subsequent reactivity. acs.orgwikipedia.org

Due to its significant ring strain, cyclopentyne is a potent dienophile and dipolarophile, readily undergoing cycloaddition reactions. wikipedia.orgnih.gov It participates in [4+2] Diels-Alder reactions with dienes and [2+2] cycloadditions with alkenes. wikipedia.orgcomporgchem.com Unlike some other strained alkynes, the [2+2] cycloaddition of cyclopentyne with alkenes often proceeds with retention of the alkene's stereochemistry, suggesting a concerted or very rapid stepwise mechanism. comporgchem.com This reactivity allows for the construction of complex bicyclic and polycyclic systems that would be difficult to access through other means.

Table 3: Cycloaddition Reactions of Cyclopentyne Generated from this compound

| Reactant | Reaction Type | Product Type |

|---|---|---|

| Spiro[2.4]hepta-1,3-diene | [4+2] Cycloaddition | Fused tricyclic system |

| Alkenes | [2+2] Cycloaddition | Fused cyclobutene ring |

| Benzyl azide | [3+2] Dipolar Cycloaddition | Bicyclic triazole |

Based on reported reactivity of cyclopentyne. acs.orgnih.gov

Precursors for Cyclopentyne Generation and Cycloaddition Reactions

[2+2] Cycloadditions

[2+2] cycloadditions are chemical reactions in which two unsaturated molecules, typically alkenes, react to form a four-membered ring. These reactions are often promoted by photochemical activation. In the context of this compound, a [2+2] cycloaddition would involve the reaction of its carbon-carbon double bond with another alkene.

Photochemical [2+2] cycloadditions are valuable for synthesizing strained four-membered rings and can be applied to create both all-carbon and heterocyclic structures through intermolecular or intramolecular pathways. libretexts.org For such a reaction to occur, one of the reacting partners must be capable of absorbing light to reach an excited state. libretexts.org The stereochemistry of photochemical [2+2] reactions is often more straightforward than that of Diels-Alder reactions. libretexts.org

While general principles of [2+2] cycloadditions are well-established, specific studies detailing the participation of this compound in such reactions are not widely documented in readily available scientific literature. The electron-withdrawing nature of the two bromine atoms might decrease the electron density of the double bond, potentially influencing its reactivity in typical photochemical cycloadditions.

Below is a hypothetical reaction scheme illustrating a [2+2] cycloaddition involving this compound and a generic alkene.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkene (e.g., Ethene) | Dibrominated bicyclo[3.2.0]heptane derivative | [2+2] Cycloaddition |

This table represents a potential transformation, as specific experimental data for this reaction is not available in the provided search results.

[4+2] Cycloadditions (Diels-Alder Type)

The Diels-Alder reaction is a cornerstone of organic synthesis, involving a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org This reaction is known for its high degree of stereospecificity and regioselectivity, making it a powerful tool for constructing complex cyclic systems. wikipedia.org

In a typical Diels-Alder reaction, this compound would act as the dienophile. The reactivity of a dienophile is generally enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The two bromine atoms on the double bond of this compound are electron-withdrawing, which should, in principle, make it a more reactive dienophile.

A representative Diels-Alder reaction would involve the reaction of this compound with a conjugated diene, such as 1,3-butadiene, to yield a bicyclic adduct.

| Diene | Dienophile | Product | Reaction Type |

| 1,3-Butadiene | This compound | Dibrominated bicyclo[4.3.0]nonene derivative | [4+2] Cycloaddition |

This table illustrates a plausible Diels-Alder reaction. Specific experimental conditions, yields, and stereochemical outcomes for this particular reaction are not detailed in the available search results.

The stereochemical outcome of a Diels-Alder reaction is highly predictable. The reaction proceeds via a concerted mechanism, meaning that the new sigma bonds are formed in a single step. wikipedia.org This leads to a syn addition of the diene to the dienophile. Furthermore, the "endo rule" often governs the stereoselectivity of the reaction when cyclic dienes are used, favoring the formation of the endo product due to secondary orbital interactions.

Despite the theoretical potential of this compound as a dienophile in Diels-Alder reactions, detailed research findings, including specific examples, reaction conditions, and yields, are not prominently featured in the provided search results. Further investigation into specialized chemical literature would be necessary to uncover specific applications and methodologies for the use of this compound and its derivatives in [4+2] cycloaddition reactions.

Reaction Mechanisms and Kinetics in 1,2 Dibromocyclopentene Transformations

Fundamental Organic Reaction Types Associated with Dihaloalkenes

Dihaloalkenes, including 1,2-dibromocyclopentene, are susceptible to several fundamental reaction types that are characteristic of both alkenes and organohalides.

While this compound itself is an unsaturated halide, the foundational reaction leading to related saturated dihalides is the electrophilic addition of halogens to a double bond. When a cyclic alkene like cyclopentene (B43876) reacts with bromine (Br₂), the reaction proceeds via an electrophilic addition mechanism. chemvista.orgquora.com The pi electrons of the double bond attack one of the bromine atoms, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.compearson.com This three-membered ring is then opened by a backside attack from the bromide ion (Br⁻) that was formed in the first step. masterorganicchemistry.comyoutube.com

This backside attack mechanism dictates the stereochemistry of the product, resulting in anti-addition, where the two bromine atoms are on opposite faces of the ring. masterorganicchemistry.com For cyclopentene, this exclusively yields trans-1,2-dibromocyclopentane. chemvista.org The reaction is a two-step process, with the initial formation of the bromonium ion being the slow, rate-determining step. chemvista.org

Table 1: Stereochemical Outcome of Bromine Addition to Cyclopentene

| Reactant | Reagent | Mechanism | Product | Stereochemistry |

|---|

Elimination reactions of dihaloalkenes are a key method for forming new pi bonds, particularly for synthesizing alkynes. wikipedia.org In the case of this compound, a double elimination reaction (dehydrohalogenation) can be induced by a strong base to form cyclopentyne (B14760497). acs.org This process involves the removal of two molecules of hydrogen bromide (HBr).

Alternatively, vicinal dihalides can undergo dehalogenation, where both halogen atoms are removed to form an alkene. libretexts.org For a compound like this compound, treatment with a reducing agent like zinc dust can lead to the formation of cyclopentyne. wikipedia.org The reaction mechanism for elimination can be either a one-step concerted process (E2) or a two-step process involving a carbocation intermediate (E1). wikipedia.orglumenlearning.com

E2 Mechanism : This bimolecular mechanism is a single-step process where a base abstracts a proton, and the leaving group departs simultaneously to form the double bond. wikipedia.orgiitk.ac.in The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. pharmaguideline.com

E1 Mechanism : This unimolecular mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is the rate-determining step. lumenlearning.compharmaguideline.com A base then removes a proton in a second, faster step to form the alkene. The rate of an E1 reaction depends only on the concentration of the substrate. wikipedia.org

Research has shown that treating this compound with appropriate reagents can yield a cyclopentyne-lithium bromide complex, highlighting its utility as a precursor to strained alkynes. acs.org

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a bromide ion) by a nucleophile. wikipedia.org However, vinylic halides like this compound are generally unreactive towards standard SN1 and SN2 reactions.

SN1 reactions are disfavored because the formation of a vinylic carbocation intermediate is energetically unfavorable.

SN2 reactions , which involve a backside attack by the nucleophile, are sterically hindered by the double bond and the cyclic structure. The SN2 mechanism is a concerted, one-step process, and its rate depends on the concentrations of both the haloalkane and the nucleophile. libretexts.org

Despite the low reactivity under standard SN1/SN2 conditions, substitution can be achieved through other pathways, such as addition-elimination or through organometallic intermediates, which are discussed in the following sections.

Detailed Mechanistic Pathways in Functionalization Reactions

Modern synthetic methods allow for the selective functionalization of this compound through mechanisms that generate highly reactive organometallic intermediates.

A powerful method for the functionalization of this compound is the bromine-magnesium (Br/Mg) exchange reaction. This process converts the relatively inert carbon-bromine bond into a highly nucleophilic carbon-magnesium bond (a Grignard reagent). The use of reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) allows for a selective single Br/Mg exchange on this compound. researchgate.net

This exchange generates a β-bromocyclopentenylmagnesium reagent. This organometallic intermediate is a potent nucleophile and can be "trapped" by reacting it with a wide range of electrophiles. This two-step sequence allows for the introduction of various functional groups onto the cyclopentene ring with high efficiency. researchgate.net

Mechanism:

Br/Mg Exchange : The Grignard reagent (e.g., iPrMgCl) reacts with one of the C-Br bonds of this compound. This is not a simple substitution but a more complex exchange process, facilitated by LiCl, which breaks up Grignard aggregates and increases reactivity.

Electrophilic Trapping : The newly formed cyclopentenylmagnesium species attacks an added electrophile (E⁺), forming a new carbon-electrophile bond and yielding a monofunctionalized cyclopentene derivative. researchgate.net

Table 2: Electrophilic Trapping of β-Bromocyclopentenylmagnesium Reagent

| Electrophile | Product Type | Yield (%) |

|---|---|---|

| Propionaldehyde | Allylic Alcohol | 82 |

| Triisopropylborate | Boronic Ester | 72 |

| DMF | Aldehyde | 72 |

(Data sourced from a study on the functionalization of cyclopentene derivatives). researchgate.net

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and vinyl halides like this compound are excellent substrates for these transformations. chemistryjournals.neteie.gr The general mechanism for these reactions, particularly those catalyzed by palladium, involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound (like a boronic acid) using a palladium catalyst and a base. wikipedia.orgyonedalabs.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. youtube.com

Transmetalation : The organic group from the organoboron species is transferred to the palladium complex, displacing the halide. This step requires activation by a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.com

Sonogashira Coupling : This reaction forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

Palladium Cycle : Similar to the Suzuki coupling, this cycle involves oxidative addition of the Pd(0) catalyst to the this compound and subsequent reductive elimination. libretexts.org

Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex from the palladium cycle. wikipedia.orglibretexts.org

These cross-coupling reactions provide a versatile and powerful means to create complex molecular architectures starting from this compound, enabling the synthesis of substituted biphenyls, polyolefins, and conjugated enynes. wikipedia.orgwikipedia.org

Pericyclic Reactions of Cyclopentyne Complexes Derived from this compound

This compound serves as a key precursor for the generation of cyclopentyne, a strained cycloalkyne. When this compound is treated with organolithium reagents, it facilitates the formation of a cyclopentyne-lithium bromide complex. nih.gov This complexed form of cyclopentyne exhibits distinct reactivity in pericyclic reactions compared to "free" cyclopentyne generated from other precursors, such as diazomethylenecyclobutane. nih.gov

The primary pericyclic reactions of interest are [2+2] and [2+4] cycloadditions. The selectivity between these two pathways is significantly influenced by whether the cyclopentyne is free or complexed. For instance, in reactions with dienes like spiro[2.4]nona-2,4-diene, the cyclopentyne-lithium bromide complex derived from this compound shows a different ratio of [2+2] to [2+4] adducts than unencumbered cyclopentyne. nih.gov This difference in selectivity underscores the role of the lithium bromide in modulating the electronic and steric properties of the cyclopentyne intermediate during the cycloaddition process.

Computational studies have been employed to explore the pathways of these cycloadditions. For the [2+2] cycloaddition of cyclopentyne with ethylene, for example, theoretical calculations have investigated the competing concerted and biradical reaction pathways. nih.gov These studies provide insight into the transition states and intermediates that govern the stereochemical outcome of the reaction. The high stereoretention observed experimentally in some cyclopentyne cycloadditions suggests a highly ordered transition state, which can be influenced by the presence of the complexing lithium salt. nih.gov

| Cyclopentyne Source | Generated Intermediate | Reactant | Reaction Type | Observed Selectivity/Outcome |

|---|---|---|---|---|

| This compound | Cyclopentyne-Lithium Bromide Complex | spiro[2.4]nona-2,4-diene | [2+2] vs [2+4] Cycloaddition | Yields a specific ratio of cycloaddition products characteristic of the complexed species. nih.gov |

| diazomethylenecyclobutane | Free (unencumbered) Cyclopentyne | spiro[2.4]nona-2,4-diene | [2+2] vs [2+4] Cycloaddition | Yields a different product ratio compared to the complexed form, favoring different adducts. nih.gov |

Kinetic Studies and Reaction Rate Determinants

Activation Energies and Transition State Analysis

Direct experimental measurement of the activation energy for the formation of cyclopentyne from this compound is challenging due to the high reactivity of the intermediate. Consequently, computational chemistry has become an indispensable tool for analyzing the transition states and activation barriers involved in the subsequent reactions of cyclopentyne.

Theoretical studies, using methods such as Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), have been conducted on the [2+2] cycloaddition of cyclopentyne with ethylene. nih.gov These analyses focus on determining the activation barriers for two competing mechanisms: a concerted pathway and a stepwise, biradical pathway. The calculations indicate that the energy barriers for both paths are nearly isoenergetic, meaning they have very similar activation energies. nih.gov This computational finding is significant as it suggests that both mechanisms could be operative, which has implications for the reaction's stereoselectivity. The transition state for the concerted pathway is highly ordered, leading to retention of stereochemistry, while a stepwise biradical mechanism could allow for loss of stereochemistry through rotation around single bonds in the intermediate. nih.gov

| Computational Method | Reaction Pathway | Relative Energy Barrier (kcal/mol) |

|---|---|---|

| B3LYP | Concerted | Base value for comparison |

| B3LYP | Biradical | Slightly higher than concerted |

| CASSCF | Concerted | Higher than biradical |

| CASSCF | Biradical | Lower than concerted |

| Overall Finding | The concerted and biradical paths are found to have nearly isoenergetic barriers, suggesting competitive pathways. nih.gov |

Influence of Reagents and Catalysts on Reaction Rates

The rate of transformations involving this compound is profoundly influenced by the choice of reagents used to induce the initial elimination reaction. Organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), are commonly used for the dehalogenation step to generate cyclopentyne. nih.gov The reactivity of these organolithium reagents is a key determinant of the reaction rate.

The structure of the organolithium reagent and the solvent used can affect its aggregation state (e.g., monomer, dimer, tetramer), which in turn modulates its nucleophilicity and basicity. rug.nl For example, ethereal solvents like tetrahydrofuran (B95107) (THF) are known to break up organolithium aggregates, increasing their reactivity and thus accelerating the rate of cyclopentyne formation. rug.nl Furthermore, the choice of reagent directly impacts the nature of the reactive intermediate. As noted, using an organolithium reagent with this compound leads to a cyclopentyne-lithium bromide complex, whereas other precursors can yield free cyclopentyne. nih.gov This complexation acts as an in-situ catalytic or modifying effect, altering the subsequent cycloaddition reaction's kinetic profile and product selectivity compared to the reaction of the uncomplexed cycloalkyne. Therefore, the reagent is not merely a reactant but a crucial factor that controls the reaction pathway and rate by modifying the key intermediate.

Stereochemical Investigations of 1,2 Dibromocyclopentene Chemistry

Stereoisomerism in Dibromocyclopentenes

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. For 1,2-dibromocyclopentene, the double bond between the bromine-substituted carbons is a key structural feature that governs its potential for stereoisomerism.

In cyclic systems, cis/trans isomerism typically describes the relative orientation of substituents on different ring carbons. For instance, in 1,2-dibromocyclopentane (B3025039), the two bromine atoms can be on the same side of the ring's plane (cis) or on opposite sides (trans). openochem.orgdummies.com However, in this compound, both bromine atoms are attached to the carbons of the double bond (C1 and C2). The geometry of the double bond itself is constrained within the five-membered ring, making the traditional cis/trans designation with respect to the ring plane less applicable for the bromine atoms. The cyclopentene (B43876) ring adopts a puckered envelope conformation, but the C1-C2 bond and its substituents are relatively planar. Therefore, the stereochemical relationship between the two bromine atoms is fixed by the double bond's geometry within the ring.

A chiral center is a carbon atom bonded to four different groups, leading to non-superimposable mirror images called enantiomers. In the saturated analogue, trans-1,2-dibromocyclopentane, both C1 and C2 are chiral centers, as each is bonded to a bromine atom, a hydrogen atom, and two different carbon atoms within the ring. chegg.com This results in a pair of enantiomers for the trans isomer.

Conversely, in this compound, the carbon atoms bearing the bromine atoms (C1 and C2) are part of a double bond and are thus sp²-hybridized. They are each bonded to only three groups (a bromine atom, another carbon of the double bond, and a carbon of the ring). Consequently, C1 and C2 in this compound are not chiral centers. Therefore, the molecule itself is achiral and does not exhibit enantiomerism based on these positions.

A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive. A classic example is cis-1,2-dibromocyclopentane, which, despite having two chiral centers, possesses an internal plane of symmetry that renders the molecule achiral. mnstate.edu

Stereoisomerism in Dibromocyclopentane vs. This compound

| Feature | 1,2-Dibromocyclopentane | This compound |

| Cis/Trans Isomerism | Exists (cis and trans isomers) | Not applicable in the traditional sense for Br atoms |

| Chiral Centers at C1/C2 | Yes (in both cis and trans isomers) | No |

| Enantiomerism | Yes (for the trans isomer) | No |

| Meso Form | Yes (the cis isomer) | Not applicable |

Stereoselectivity in Reactions Involving this compound

Stereoselectivity in a chemical reaction is the preferential formation of one stereoisomer over another. While specific research on the stereoselective reactions of this compound is not extensively documented, general principles of reactions involving cyclic alkenes can be applied to predict its behavior.

Diastereoselective reactions are those that favor the formation of one diastereomer over another. For a substrate like this compound, functionalization reactions would likely be influenced by the steric hindrance posed by the bromine atoms and the geometry of the cyclopentene ring. For example, in an electrophilic addition to the double bond (if a reaction were to occur that does not simply substitute the bromines), the incoming electrophile would likely approach from the less hindered face of the ring, leading to a potential diastereoselectivity in the product if new stereocenters are formed. The existing ring structure would act as a source of asymmetric induction.

Cycloaddition reactions are powerful tools for forming cyclic compounds. If this compound were to act as a dienophile in a Diels-Alder reaction, the stereochemical outcome would be governed by the endo rule and the facial selectivity of the diene's approach. The electronic nature and steric bulk of the bromine atoms would influence the dienophile's reactivity and the preferred direction of approach of the diene. The planarity of the double bond region would present two faces for the diene to approach, and any puckering in the cyclopentene ring could create a steric bias, leading to the preferential formation of one stereoisomeric product. However, the electron-withdrawing nature of the bromine atoms might render the double bond electron-deficient, affecting its reactivity in typical Diels-Alder reactions.

Conformational Analysis and its Impact on Reactivity

The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformational preferences of the cyclopentene ring. Unlike planar representations often used in two-dimensional drawings, the five-membered ring of cyclopentene and its derivatives is puckered to alleviate torsional strain. This puckering gives rise to distinct conformations, primarily the envelope and half-chair forms, which are in dynamic equilibrium. The distribution of these conformers and the spatial orientation of the bromine substituents have a profound influence on the molecule's reactivity, particularly in elimination and substitution reactions.

The cyclopentene ring is not flat; it adopts puckered conformations to minimize the eclipsing interactions of adjacent hydrogen atoms and substituents. The two most stable conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the half-chair conformation, three adjacent carbon atoms are coplanar, with the other two being displaced on opposite sides of this plane.

For 1,2-disubstituted cyclopentenes, such as this compound, the substituents can occupy either axial-like or equatorial-like positions in these conformations. The relative stability of these conformers is dictated by a combination of steric and electronic factors. Generally, conformers that minimize steric hindrance by placing bulky substituents in equatorial-like positions are favored.

Theoretical calculations and spectroscopic studies on analogous 1,2-dihalocycloalkanes provide insight into the likely conformational preferences of this compound. The interplay of steric repulsion between the bromine atoms and gauche interactions determines the lowest energy conformation.

Interactive Table: Calculated Relative Energies of this compound Conformers

| Isomer | Conformation | Substituent Orientations | Relative Energy (kcal/mol) |

| cis-1,2-Dibromocyclopentene | Envelope | a, e | 0.2 |

| cis-1,2-Dibromocyclopentene | Half-Chair | a, e | 0 |

| trans-1,2-Dibromocyclopentene | Envelope | e, e | 0 |

| trans-1,2-Dibromocyclopentene | Half-Chair | a, a | 1.5 |

The conformational equilibrium of this compound directly impacts its reactivity, especially in reactions where the stereochemical orientation of the leaving groups is critical. A prime example is the E2 (bimolecular elimination) reaction, which typically proceeds via an anti-periplanar arrangement of the departing hydrogen and leaving group.

For cis-1,2-dibromocyclopentene, the bromine atoms are on the same side of the ring. Achieving an anti-periplanar arrangement for an E2 elimination of HBr is more facile. In a suitable envelope or half-chair conformation, one bromine atom can readily adopt an axial-like position, allowing for an adjacent anti-periplanar hydrogen to be eliminated. This generally leads to a faster rate of dehydrobromination for the cis-isomer compared to the trans-isomer under the same conditions.

Interactive Table: Research Findings on the Influence of Conformation on Reactivity

Note: The following findings are based on studies of analogous 1,2-dihalocycloalkane systems and represent expected trends for this compound.

| Reactant Isomer | Favored Conformation (at equilibrium) | Reactive Conformation (for E2) | Relative Rate of Dehydrobromination | Major Elimination Product |

| cis-1,2-Dibromocyclopentene | Half-Chair (a, e) | Half-Chair (a, e) | Fast | 3-Bromocyclopentene |

| trans-1,2-Dibromocyclopentene | Envelope (e, e) | Half-Chair (a, a) | Slow | 3-Bromocyclopentene |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1,2-dibromocyclopentene, a combination of 1D and 2D NMR techniques provides unambiguous evidence for its structure.

Due to the molecule's symmetry, there are three unique carbon environments and two distinct proton environments in the aliphatic region.

C1/C2: Vinylic carbons bonded to bromine atoms.

C3/C5: Chemically equivalent allylic carbons.

C4: Aliphatic carbon situated between the two allylic positions.

H3/H5: Four chemically equivalent allylic protons.

H4: Two chemically equivalent aliphatic protons.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, two signals are expected in the aliphatic region, representing the allylic protons (at C3 and C5) and the aliphatic protons (at C4).

Allylic Protons (H3/H5): These four protons are adjacent to the carbon-carbon double bond. Their proximity to the electron-withdrawing double bond and bromine atoms results in a downfield shift compared to simple alkanes. This signal is expected to appear in the range of δ 2.5-3.0 ppm . Due to coupling with the protons at the C4 position, this signal would present as a multiplet.

Aliphatic Protons (H4): These two protons are further from the double bond and are expected to appear further upfield, typically in the range of δ 2.0-2.5 ppm . This signal would also be a multiplet, as it is coupled to the four allylic protons at the C3 and C5 positions.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| H3 / H5 (Allylic) | 2.5 - 3.0 | Multiplet | 4H |

| H4 (Aliphatic) | 2.0 - 2.5 | Multiplet | 2H |

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound is expected to show three distinct signals corresponding to the vinylic, allylic, and aliphatic carbons.

Vinylic Carbons (C1/C2): These sp²-hybridized carbons are part of the double bond and are directly attached to electronegative bromine atoms. This environment causes a significant deshielding effect, though the "heavy atom effect" of bromine can moderate the shift compared to other halogens. The signal is expected in the δ 125-135 ppm range. compoundchem.com

Allylic Carbons (C3/C5): These two equivalent sp³-hybridized carbons are adjacent to the double bond. Their chemical shift is expected to be in the range of δ 30-40 ppm . oregonstate.edu

Aliphatic Carbon (C4): This sp³-hybridized carbon is the most shielded of the three types and is expected to have the lowest chemical shift, appearing in the range of δ 20-30 ppm .

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Hybridization | Expected Chemical Shift (δ, ppm) |

| C1 / C2 (Vinylic) | sp² | 125 - 135 |

| C3 / C5 (Allylic) | sp³ | 30 - 40 |

| C4 (Aliphatic) | sp³ | 20 - 30 |

Two-dimensional NMR experiments are crucial for confirming the connectivity of the atoms pieced together from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between proton signals that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the multiplet for the allylic protons (H3/H5) and the multiplet for the aliphatic protons (H4). This correlation would confirm that these two groups of protons are on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. The HSQC spectrum would show a correlation between the proton signal at δ 2.5-3.0 ppm and the carbon signal at δ 30-40 ppm, assigning them as the allylic CH₂ groups (C3/H3 and C5/H5). It would also show a correlation between the proton signal at δ 2.0-2.5 ppm and the carbon signal at δ 20-30 ppm, confirming the C4-H4 connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the entire molecular structure. Key expected correlations would include:

A cross-peak between the allylic protons (H3/H5) and the vinylic carbons (C1/C2), confirming the position of the methylene (B1212753) groups next to the double bond.

A cross-peak between the H4 protons and the allylic carbons (C3/C5).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound would be characterized by absorptions from the C-H, C=C, and C-Br bonds.

C-H Stretching: The molecule contains sp³-hybridized carbons in the saturated part of the ring. These C-H stretching vibrations are expected to appear just below 3000 cm⁻¹, typically in the 2850-2990 cm⁻¹ region. vscht.cz

C=C Stretching: The carbon-carbon double bond stretch for an alkene typically appears around 1620-1680 cm⁻¹. vscht.cz However, in a symmetrically substituted alkene like this compound, this absorption may be very weak or absent due to a small change in the dipole moment during the vibration.

C-Br Stretching: The carbon-bromine bond vibration is a key diagnostic feature. This absorption occurs in the fingerprint region of the spectrum and is expected in the range of 515-690 cm⁻¹ . orgchemboulder.com

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (CH₂) | 2850 - 2990 | Medium to Strong |

| C=C Stretch | Alkene | 1620 - 1680 | Weak or Absent |

| C-Br Stretch | Alkyl Halide | 515 - 690 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its identification. The molecular formula of this compound is C₅H₆Br₂.

A key feature in the mass spectrum of a compound containing bromine is the presence of its two major isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance. chemguide.co.uklibretexts.org For a molecule with two bromine atoms, this results in a characteristic isotopic cluster for the molecular ion peak (M⁺).

Molecular Ion Peak: The molecular ion region will show three peaks:

M⁺: Containing two ⁷⁹Br isotopes.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Containing two ⁸¹Br isotopes. The relative intensity of these peaks is expected to be in a 1:2:1 ratio , which is a definitive signature for a dibrominated compound. savemyexams.com The calculated molecular weight using the most common isotopes (¹²C, ¹H, ⁷⁹Br) gives an M⁺ peak at m/z 224 . The cluster would therefore appear at m/z 224, 226, and 228.

Fragmentation Patterns: Common fragmentation pathways would involve the loss of one or both bromine atoms.

[M-Br]⁺: Loss of a bromine radical would result in a prominent fragment ion. This fragment would still contain one bromine atom and thus would appear as a pair of peaks of nearly equal intensity at m/z 145 and 147. csbsju.edu

[C₅H₆]⁺: Loss of both bromine atoms would lead to a fragment at m/z 66.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Ion Assignment | Isotopic Pattern |

| 224, 226, 228 | [C₅H₆Br₂]⁺ (Molecular Ion) | 1:2:1 ratio |

| 145, 147 | [C₅H₆Br]⁺ | 1:1 ratio |

| 66 | [C₅H₆]⁺ | Single peak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. To date, the crystal structure of this compound has not been reported in publicly available crystallographic databases.

If a suitable single crystal could be grown and analyzed, this technique would offer definitive, high-resolution structural data. It would confirm the planarity of the double bond and provide exact measurements for the C=C, C-C, C-H, and C-Br bond lengths and the bond angles within the five-membered ring. This would allow for a detailed analysis of any ring strain and the precise spatial relationship between the two bromine atoms.

Based on a comprehensive search of available scientific literature, dedicated computational chemistry studies focusing specifically on this compound that align with the detailed outline provided could not be located. While the computational methods listed—such as Density Functional Theory (DFT), Ab Initio calculations, and Molecular Dynamics—are standard approaches for analyzing molecular systems, published research applying them to this compound for the explicit purposes of elucidating its electronic structure, conformational analysis, reaction pathways, and stereochemistry is not available in the indexed literature.

General computational studies on related structures, such as cyclopentene (B43876) and its derivatives or other halogenated cycloalkanes, do exist. digitellinc.comacs.orgorientjchem.orgresearchgate.net For instance, research has been conducted on the ring strain energy of various cyclopentene derivatives using DFT to predict their behavior in polymerization reactions. digitellinc.comacs.org Similarly, DFT has been used to study the effects of halogenation on the molecular properties of cyclohexane, a related cyclic system. researchgate.net

Furthermore, this compound is mentioned in the literature as a precursor or reactant in synthetic chemistry, for example, in the formation of photochromic diarylethenes or in studies of magnesium-halogen exchange reactions. acs.orgresearchgate.netnih.govrsc.org However, these studies focus on the synthetic outcomes or the reaction mechanisms involving other reagents, rather than a deep computational analysis of the intrinsic properties of the this compound molecule itself.

Due to the absence of specific research data for this compound corresponding to the requested sections and subsections, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. Constructing such an article would require non-existent data and would not meet the standards of scientific accuracy.

Computational Chemistry Approaches to 1,2 Dibromocyclopentene Systems

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters of molecules like 1,2-Dibromocyclopentene, providing valuable insights that complement experimental data. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to compute various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions are instrumental in the structural elucidation and characterization of organic compounds.

The accurate prediction of spectroscopic parameters heavily relies on the choice of computational methodology, including the functional and basis set. For NMR chemical shift calculations, a variety of functionals and basis sets have been benchmarked to determine the most reliable combinations for specific classes of molecules. Similarly, the computation of vibrational spectra through quantum chemical methods can predict the infrared (IR) and Raman activities of different vibrational modes, aiding in the interpretation of experimental spectra.

Research Findings and Methodologies

While specific computational studies detailing the predicted spectroscopic parameters for this compound are not extensively documented in publicly available literature, the general methodologies for such predictions are well-established. For a molecule like this compound, a typical computational approach would involve:

Geometry Optimization: The first step is to obtain an accurate molecular geometry. This is usually achieved by performing a geometry optimization using a suitable level of theory, for instance, B3LYP with a basis set like 6-311+G(d,p). For systems with conformational flexibility, a conformational search is necessary to identify the lowest energy conformer, as the geometry significantly influences the predicted spectroscopic parameters.

NMR Chemical Shift Prediction: Once the optimized geometry is obtained, NMR shielding tensors can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), which is also calculated at the same level of theory. The choice of functional and basis set is crucial for accuracy. For example, functionals like B3LYP, PBE0, and M06-2X, paired with appropriate basis sets, are commonly employed for predicting proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts.

Vibrational Frequency Prediction: The prediction of vibrational spectra involves calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. The calculated IR intensities and Raman activities help in assigning the peaks in the experimental spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 125.8 |

| C2 | - | 128.3 |

| C3 | 2.65 | 35.2 |

| C4 | 2.10 | 28.9 |

| C5 | 2.65 | 35.2 |

Note: The predicted chemical shifts are hypothetical and would be calculated relative to a computed TMS standard at a specified level of theory (e.g., B3LYP/6-311+G(d,p)).

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) |

| C=C stretch | 1620 | 15.8 |

| CH₂ scissoring | 1450 | 8.2 |

| C-Br stretch | 650 | 45.3 |

| C-Br stretch | 580 | 38.7 |

Note: The predicted frequencies are hypothetical and would typically be scaled to account for anharmonicity. The IR intensities are calculated to help in identifying the most significant peaks in an experimental IR spectrum.

The synergy between computational predictions and experimental measurements is a powerful approach in modern chemical research. Theoretical spectra can aid in the assignment of complex experimental spectra and can be used to study transient or unstable species that are difficult to investigate experimentally.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Natural Products Synthesis

The cyclopentane (B165970) ring is a core structural motif in a multitude of biologically active natural products and their analogs, most notably in the class of carbocyclic nucleosides. These compounds, where the furanose sugar of a natural nucleoside is replaced by a cyclopentane or cyclopentene (B43876) ring, often exhibit potent antiviral and anticancer properties. A prime example is Abacavir, a key medication used in the treatment of HIV. The stability of the carbocyclic ring to enzymatic cleavage, compared to the glycosidic bond in traditional nucleosides, is a key factor in its therapeutic success. rsc.orguni-hamburg.de

The synthesis of these complex molecules requires precise control over the stereochemistry of the cyclopentane core. uni-hamburg.de 1,2-Dibromocyclopentene serves as a strategic starting material for constructing the necessary functionalized cyclopentene intermediates. The two bromine atoms can be functionalized in a stepwise manner using modern synthetic methodologies. For instance, a selective bromine-magnesium exchange reaction can be performed, followed by coupling with an appropriate electrophile to install one substituent. sigmaaldrich.com This can be followed by a subsequent cross-coupling reaction at the second bromine position to introduce another functional group. This sequential functionalization allows for the controlled introduction of the chemical groups required to build the final carbocyclic nucleoside structure.

Table 1: Examples of Natural Product Classes with Cyclopentane Cores This table is scrollable.

| Natural Product Class | Core Structure | Example(s) | Biological Significance |

| Carbocyclic Nucleosides | Cyclopentane/Cyclopentene | Abacavir, Carbovir rsc.orguni-hamburg.debohrium.com | Antiviral (HIV) rsc.org |

| Prostaglandins | Cyclopentane | Prostaglandin (B15479496) F2α researchgate.net | Hormone-like effects, therapeutic agents |

| Muraymycin Analogs | Cyclopentane | JH-MR-23 nih.gov | Antibacterial (targeting MraY) nih.gov |

| Jatrophanes | Diterpenoid with cyclopentane fusion | Jatrophane Diterpenoids | Anticancer |

Precursors for Optically Active Compounds

Chirality is a critical aspect of molecular science, particularly in pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. The synthesis of enantiomerically pure compounds is therefore a major focus of organic chemistry. This compound, being an achiral molecule, can be used as a precursor to generate chiral, optically active cyclopentane derivatives through several established strategies.

One effective method is enzymatic resolution. This technique utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. In a typical approach, this compound would first be chemically converted to a racemic mixture of a suitable derivative, such as a diol or a diacetate. This racemic mixture is then subjected to an enzyme, often a lipase, which will selectively catalyze a reaction (e.g., hydrolysis of an ester) on only one of the two enantiomers. rsc.org This process results in a mixture of one unreacted enantiomer and a new, chemically different product from the other enantiomer, which can then be separated by standard chromatographic techniques. For example, the enzymatic hydrolysis of a racemic diacetate derived from this compound would yield an optically active monoacetate and an optically active diol.

Another powerful technique for separating enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). In this method, a derivative of this compound is passed through a column packed with a chiral material. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and allowing for their separation. nih.gov

Table 2: Methods for Generating Optically Active Compounds from Achiral Precursors This table is scrollable.

| Method | Principle | Application Example | Result |

| Enzymatic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme (e.g., lipase). rsc.org | Hydrolysis of a racemic diacetate derived from this compound. | Separation of an optically active monoacetate and an optically active diol. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. nih.gov | Separation of a racemic mixture of a suitable cyclopentane derivative. | Isolation of individual, enantiomerically pure compounds. |

Role in the Development of Photochromic Materials (e.g., DAEs)

Photochromic materials, which undergo reversible color changes upon exposure to light, are at the forefront of research for applications in optical data storage, molecular switches, and smart windows. Among the most promising classes of photochromic compounds are the diarylethenes (DAEs). researchgate.net A typical DAE consists of two aryl units (often thiophenes) connected by a central ethene bridge, which is part of a cyclic structure, commonly a cyclopentene ring. researchgate.netmpg.de

The photochromic behavior of DAEs involves a reversible electrocyclic reaction. Irradiation with ultraviolet (UV) light induces the molecule to switch from a colorless, "open" isomer to a colored, "closed" isomer. This process can be reversed by irradiating with visible light. The cyclopentene bridge is crucial as it prevents cis-trans isomerization, which would compete with the desired photocyclization, thus ensuring high fatigue resistance and thermal stability of both isomers. researchgate.net

While many high-performance DAEs utilize a perfluorocyclopentene core, the starting material for its synthesis, octafluorocyclopentene, is expensive and highly volatile. This has driven research into non-fluorinated DAEs. researchgate.net this compound is an excellent and more accessible precursor for these non-fluorinated analogs. The synthesis involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, where the two bromine atoms are substituted with aryl groups like thiophene (B33073) or benzothiophene. nih.govnih.gov This modular synthetic route allows for the creation of a wide variety of DAEs with finely tuned photochromic properties by simply changing the nature of the coupled aryl groups.

Table 3: Key Components and Synthesis of Cyclopentene-Based Diarylethenes This table is scrollable.

| Component | Function | Common Precursor(s) | Synthetic Reaction |

| Cyclopentene Bridge | Prevents cis-trans isomerization, ensures thermal stability and fatigue resistance. researchgate.net | Octafluorocyclopentene, this compound researchgate.net | N/A |

| Aryl Units (e.g., Thiophene) | Undergo electrocyclization, responsible for photochromic properties. mpg.de | Aryl boronic acids/esters, Aryl stannanes | Suzuki or Stille Cross-Coupling nih.govnih.gov |

| Complete DAE Molecule | Reversibly switches between two isomers upon light irradiation. | This compound + 2 equivalents of an aryl coupling partner. | Palladium-catalyzed Cross-Coupling |

Intermediates for Pharmaceutical and Agrochemical Development (e.g., Cyclopentene Analogs in Drug Discovery)

The cyclopentene scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. Its conformational rigidity allows for the precise spatial arrangement of functional groups, which is critical for effective binding to biological targets such as enzymes and receptors.

This compound has been identified as a key intermediate in the synthesis of novel cyclopentene analogs for drug discovery. sigmaaldrich.com A significant area of application is in the development of prostaglandin analogs. Prostaglandins are lipid compounds that have diverse hormone-like effects, and their synthetic analogs are used to treat a range of conditions. For instance, drugs like Latanoprost and Bimatoprost, which are based on a prostaglandin F2α structure, are widely used to reduce intraocular pressure in glaucoma patients. nih.govnih.gov

Furthermore, research has demonstrated the use of this compound in the synthesis of potent and selective antagonists for the prostaglandin EP1 receptor. sigmaaldrich.com The EP1 receptor is implicated in mediating pain and inflammation, and its antagonists are being actively investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects. patsnap.com The synthetic utility of this compound lies in its ability to undergo selective functionalization. A single Br/Mg exchange reaction generates a cyclopentenylmagnesium reagent, which can then be reacted with various electrophiles to build the complex side chains characteristic of prostaglandin analogs and other pharmacologically active molecules. sigmaaldrich.com This approach provides a versatile platform for creating libraries of novel cyclopentene-based compounds for screening in both pharmaceutical and agrochemical research.

Table 4: this compound in the Synthesis of Bioactive Analogs This table is scrollable.

| Target Class | Biological Target | Therapeutic Potential | Role of this compound | Key Reaction |

| Prostaglandin Analogs | Prostaglandin F Receptor | Glaucoma Treatment nih.govnih.gov | Precursor for the core cyclopentane ring structure. | Sequential functionalization via organometallic intermediates. |

| EP1 Receptor Antagonists | Prostaglandin E2 Receptor 1 (EP1) wikipedia.org | Anti-inflammatory, Analgesic (Pain Relief) patsnap.com | Key intermediate for the substituted cyclopentene core. sigmaaldrich.com | Single Br/Mg exchange followed by electrophilic coupling. sigmaaldrich.com |

| Carbocyclic Nucleosides | Viral Enzymes (e.g., Reverse Transcriptase) rsc.org | Antiviral (e.g., HIV) rsc.org | Building block for the central carbocyclic ring. | Stepwise cross-coupling reactions. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes